molecular formula C15H15NO3 B1452997 5-(2,4-Dimethoxybenzoyl)-2-methylpyridine CAS No. 1187165-00-9

5-(2,4-Dimethoxybenzoyl)-2-methylpyridine

Cat. No. B1452997
M. Wt: 257.28 g/mol
InChI Key: UHSKPLSDMYXALI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of 2,4-dimethoxybenzoyl chloride as a starting reagent . The reaction conditions and specific reagents used can vary depending on the desired product .

Scientific Research Applications

1. Synthesis and Antitumor Activity

The synthesis of compounds related to 5-(2,4-Dimethoxybenzoyl)-2-methylpyridine, specifically 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, has been explored due to its potent lipid-soluble inhibition of mammalian dihydrofolate reductase and significant activity against certain carcinomas (Grivsky et al., 1980).

2. Structural Analysis of Dimethoxybenzoic Acids

Studies on 2,4-dimethoxybenzoic acid, a compound structurally similar to 5-(2,4-Dimethoxybenzoyl)-2-methylpyridine, have been conducted to understand their planar structures and intramolecular hydrogen bonding, which are crucial for the development of various pharmaceuticals and materials (Barich et al., 2004).

3. Development of Pharmaceutical Salts

Research involving pyridoxine (vitamin B6), which shares a pyridine moiety with 5-(2,4-Dimethoxybenzoyl)-2-methylpyridine, has led to the creation of new pharmaceutical salts with potential therapeutic applications, demonstrating the importance of pyridine derivatives in drug development (Cvetkovski et al., 2017).

4. Antidopaminergic Properties

Compounds with structural similarities to 5-(2,4-Dimethoxybenzoyl)-2-methylpyridine have been synthesized and evaluated for their antidopaminergic properties, indicating potential applications in the treatment of psychotic disorders (Högberg et al., 1990).

5. Antimicrobial and Antioxidant Activity

Derivatives of methylpyridine, a core component of 5-(2,4-Dimethoxybenzoyl)-2-methylpyridine, have been synthesized and tested for their antimicrobial and antioxidant activities, highlighting their potential in addressing infectious diseases and oxidative stress (Shyma et al., 2013).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For example, 2,4-dimethoxybenzoyl chloride, a related compound, is known to cause severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

The future directions for research on “5-(2,4-Dimethoxybenzoyl)-2-methylpyridine” could include further investigation into its synthesis, chemical reactions, and potential applications. This could involve experimental studies to determine its physical and chemical properties, as well as computational studies to predict its behavior .

properties

IUPAC Name

(2,4-dimethoxyphenyl)-(6-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-10-4-5-11(9-16-10)15(17)13-7-6-12(18-2)8-14(13)19-3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHSKPLSDMYXALI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)C2=C(C=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001220471
Record name (2,4-Dimethoxyphenyl)(6-methyl-3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001220471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,4-Dimethoxybenzoyl)-2-methylpyridine

CAS RN

1187165-00-9
Record name (2,4-Dimethoxyphenyl)(6-methyl-3-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187165-00-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,4-Dimethoxyphenyl)(6-methyl-3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001220471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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